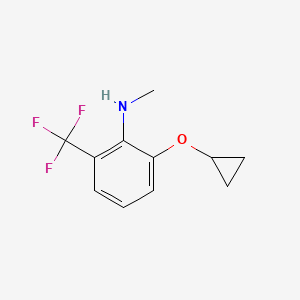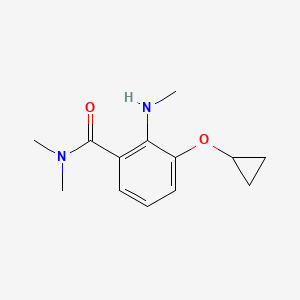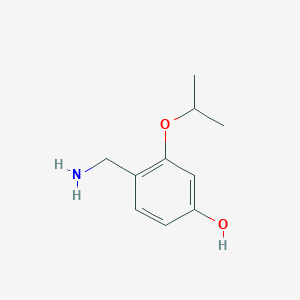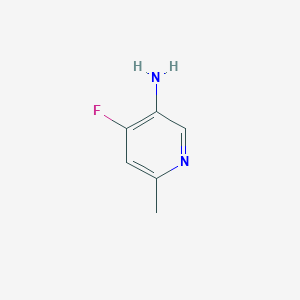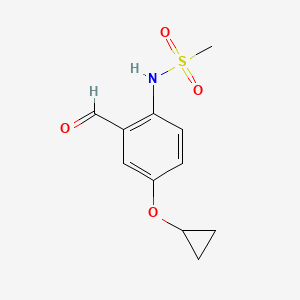
N-(4-Cyclopropoxy-2-formylphenyl)methanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-Cyclopropoxy-2-formylphenyl)methanesulfonamide: is a chemical compound with the molecular formula C11H13NO4S and a molecular weight of 255.293 g/mol This compound is known for its unique structural features, including a cyclopropoxy group and a formyl group attached to a phenyl ring, which are further connected to a methanesulfonamide moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Cyclopropoxy-2-formylphenyl)methanesulfonamide typically involves the following steps:
Formation of the Cyclopropoxy Group: The cyclopropoxy group can be introduced through a cyclopropanation reaction, where an alkene reacts with a carbene precursor in the presence of a catalyst.
Formylation: The formyl group can be introduced via a formylation reaction, such as the Vilsmeier-Haack reaction, where a substituted benzene reacts with a formylating agent like DMF and POCl3.
Sulfonamide Formation: The final step involves the reaction of the intermediate compound with methanesulfonyl chloride in the presence of a base like triethylamine to form the methanesulfonamide moiety.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process .
化学反応の分析
Types of Reactions:
Oxidation: The formyl group in N-(4-Cyclopropoxy-2-formylphenyl)methanesulfonamide can undergo oxidation to form a carboxylic acid derivative.
Reduction: The formyl group can also be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanesulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used
科学的研究の応用
Chemistry: N-(4-Cyclopropoxy-2-formylphenyl)methanesulfonamide is used as an intermediate in organic synthesis, particularly in the development of novel compounds with potential pharmaceutical applications.
Biology: In biological research, this compound can be used to study enzyme interactions and inhibition, given its structural similarity to certain enzyme substrates.
Medicine: The compound’s potential medicinal applications include its use as a precursor in the synthesis of drugs targeting specific enzymes or receptors.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials with unique properties .
作用機序
The mechanism of action of N-(4-Cyclopropoxy-2-formylphenyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The cyclopropoxy group may enhance the compound’s binding affinity and specificity for its target .
類似化合物との比較
N-(4-Formylphenyl)methanesulfonamide: This compound lacks the cyclopropoxy group, which may result in different reactivity and binding properties.
N-(2-Cyclopropoxy-4-formylphenyl)methanesulfonamide: This isomer has the cyclopropoxy and formyl groups in different positions on the phenyl ring, potentially affecting its chemical behavior and applications
Uniqueness: N-(4-Cyclopropoxy-2-formylphenyl)methanesulfonamide is unique due to the presence of both the cyclopropoxy and formyl groups, which confer distinct chemical reactivity and potential for diverse applications in scientific research and industry.
特性
分子式 |
C11H13NO4S |
|---|---|
分子量 |
255.29 g/mol |
IUPAC名 |
N-(4-cyclopropyloxy-2-formylphenyl)methanesulfonamide |
InChI |
InChI=1S/C11H13NO4S/c1-17(14,15)12-11-5-4-10(6-8(11)7-13)16-9-2-3-9/h4-7,9,12H,2-3H2,1H3 |
InChIキー |
JUQQLLSGQSVPDT-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)NC1=C(C=C(C=C1)OC2CC2)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


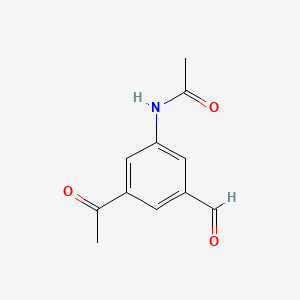
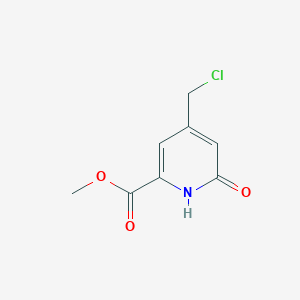
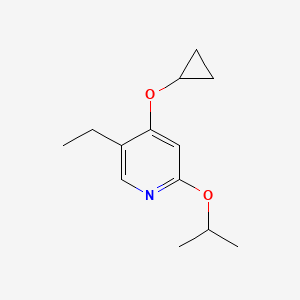

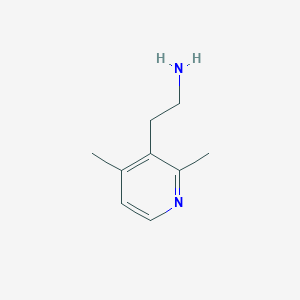
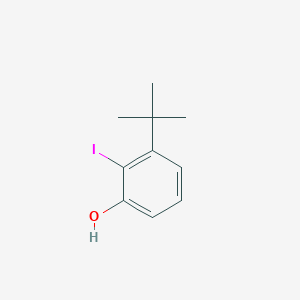

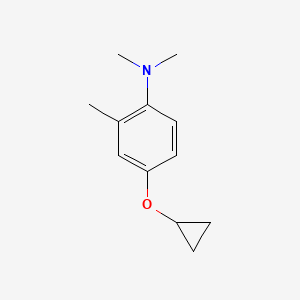

![2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidin-5-one](/img/structure/B14844964.png)
